tert-Butyl(dimethyl)(phenylsulfanyl)silane
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Overview
Description
tert-Butyl(dimethyl)(phenylsulfanyl)silane is an organosilicon compound with the molecular formula C12H20SSi. It is a versatile reagent used in organic synthesis, particularly in the protection of alcohols and other functional groups. The compound features a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenylsulfanyl group, making it a bulky and sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(phenylsulfanyl)silane can be synthesized through various methods. One common approach involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl lithium or phenylsulfanyl magnesium bromide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)(phenylsulfanyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding silane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: tert-Butyl(dimethyl)(phenylsulfonyl)silane
Reduction: tert-Butyl(dimethyl)silane
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)(phenylsulfanyl)silane involves the formation of a stable silicon-oxygen bond when used as a protecting group. The bulky tert-butyl and phenylsulfanyl groups provide steric hindrance, preventing unwanted side reactions and ensuring selective protection of the target functional group. The compound can be easily removed under mild conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection purposes but lacks the phenylsulfanyl group.
Trimethylsilyl chloride: A less bulky protecting group compared to tert-Butyl(dimethyl)(phenylsulfanyl)silane.
Triisopropylsilyl chloride: Another bulky protecting group but with different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which provides additional steric hindrance and electronic effects. This makes it particularly useful in selective protection and deprotection reactions, where other protecting groups may fail to provide the desired selectivity .
Properties
IUPAC Name |
tert-butyl-dimethyl-phenylsulfanylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20SSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVVDGCXUVWWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503216 |
Source
|
Record name | tert-Butyl(dimethyl)(phenylsulfanyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73116-74-2 |
Source
|
Record name | tert-Butyl(dimethyl)(phenylsulfanyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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